Esculentin-2P
CAS No.:
Cat. No.: VC3667629
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics and Classification
Molecular Structure
Esculentin-2P belongs to a distinct family of antimicrobial peptides that includes brevinins, esculentins, ranatuerins, and ranalexin. This family is characterized by the presence of a single disulfide bond involving closely spaced cysteines at the C-terminus of the peptide, which distinguishes it from other AMP families . This structural feature is critical for maintaining the peptide's conformation and antimicrobial activity.
Comparison with Other AMP Families
The structural organization of Esculentin-2P places it in one of the four major structural families of antimicrobial peptides. Unlike defensin-like peptides that contain three intramolecular disulfide bonds forming a rigid, triple-stranded β-sheet structure, E2P possesses only a single disulfide bond . It also differs from proline/arginine-rich peptides (such as Bac-5, Bac-7, and PR-39) and the magainin-like family (which includes bombinins, magainins, and dermaseptins) that lack disulfide bonds entirely .
This unique structural arrangement contributes to E2P's distinctive antimicrobial properties and mechanism of action, allowing it to effectively target and disrupt microbial membranes through a potentially different approach than other AMP families.
Antimicrobial Properties
Antibacterial Activity
Esculentin-2P demonstrates significant antibacterial activity against both gram-positive and gram-negative bacteria. Research has documented its effectiveness against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) . This broad-spectrum antibacterial activity makes E2P particularly valuable in the context of antimicrobial research, especially given the rising concerns about antibiotic resistance worldwide.
Antifungal Properties
Beyond its antibacterial effects, E2P also exhibits antifungal properties. Studies have confirmed its inhibitory activity against Candida albicans, a common fungal pathogen . This multifaceted antimicrobial capacity highlights E2P's potential as a model for developing novel antifungal agents.
Antiviral Efficacy
Perhaps most remarkably, Esculentin-2P demonstrates potent antiviral properties against several viruses of significance to aquatic species. Research has specifically identified its ability to inactivate:
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Frog virus 3 (FV3) - an iridovirus that potentially threatens amphibian populations
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Channel catfish herpesvirus (CCV) - an important pathogen in aquaculture settings
This antiviral activity is particularly noteworthy because it represents the first documented link between amphibian antimicrobial peptides and protection from an amphibian viral pathogen, suggesting an evolutionary adaptation specifically targeted at defending against relevant environmental threats .
Mechanism of Action
Rapid Kinetics
Unlike mammalian antimicrobial peptides, Esculentin-2P acts with remarkable speed, demonstrating antiviral effects within minutes of application . This rapid action represents a significant advantage in therapeutic contexts where quick intervention is critical.
Temperature Independence
One of the most distinctive features of E2P is its ability to function effectively at temperatures as low as 0°C . This cold-active property is particularly relevant for amphibians, which are ectothermic and may experience wide temperature variations in their environments. This characteristic also differentiates E2P from mammalian antimicrobial peptides, which typically require higher temperatures for optimal activity.
Direct Viral Inactivation
Research indicates that Esculentin-2P appears to inactivate viruses directly rather than inhibiting viral replication within infected cells . This mechanism suggests a direct interaction with viral particles, potentially disrupting viral envelope integrity or interfering with structural components necessary for infection.
Membrane Disruption
Like other antimicrobial peptides, E2P is believed to function primarily by forming pores within microbial membranes, thereby disrupting essential metabolic functions . The amphipathic nature of the peptide likely allows it to interact with and penetrate lipid bilayers, causing membrane permeabilization and ultimately leading to microbial cell death. This membrane-disruptive mechanism is consistent with the broad-spectrum activity observed for E2P against diverse pathogen types.
Biological Significance
Role in Amphibian Immunity
Esculentin-2P serves as a critical component of innate immunity in amphibians, acting as a first-line defense against environmental pathogens . This immune function is particularly important considering that amphibians have intimate contact with potentially pathogen-rich aquatic and terrestrial environments through their permeable skin.
Evolutionary Adaptation
The presence of E2P and related peptides in amphibian skin likely represents an evolutionary adaptation to counter the diverse microbial challenges these animals face in their habitats. The ability of E2P to target viruses that specifically infect amphibians suggests co-evolutionary pressure between hosts and pathogens, resulting in specialized defensive compounds.
Comparative Analysis with Related Peptides
Comparison with Esculentin-1a Derivatives
While Esculentin-2P has its distinct properties, it's instructive to compare it with related compounds such as Esculentin-1a derivatives. Esculentin-1a derived peptides have demonstrated strong bactericidal activity against both planktonic and biofilm forms of pathogens like Pseudomonas aeruginosa . These related peptides show particular promise for addressing infections in cystic fibrosis patients, whereas E2P appears more broadly active against multiple pathogen classes.
Comparison with Ranatuerin-2P
Ranatuerin-2P (R2P), another antimicrobial peptide isolated from Rana pipiens, shares many functional characteristics with Esculentin-2P. Both peptides demonstrate similar antimicrobial properties against bacteria, fungi, and viruses . This functional similarity despite potential structural differences highlights the diverse evolutionary approaches that have developed within amphibian antimicrobial systems.
Differences from Linearized Esculentin 2EM
Linearized esculentin 2EM (E2EM-lin) from the frog Glandirana emeljanovi differs from E2P in its structural characteristics and specific antimicrobial profile. E2EM-lin adopts a strong α-helical structure when interacting with bacterial membrane mimics and shows particular effectiveness against Gram-positive bacteria . While both are amphibian antimicrobial peptides, their mechanisms and specificities appear tailored to different pathogen threats.
Research Implications and Future Directions
Biotechnological Applications
Beyond direct therapeutic use, the structural and functional characteristics of E2P could inform the design of synthetic antimicrobial peptides with enhanced stability, specificity, or activity. The peptide's ability to function at low temperatures might be particularly valuable in developing antimicrobials for cold-storage applications or for use in aquaculture settings.
Research Gaps and Future Studies
Despite the promising findings regarding Esculentin-2P, several knowledge gaps remain. Further research is needed to:
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Determine the complete three-dimensional structure of E2P
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Elucidate the precise molecular mechanisms of its antimicrobial action
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Explore its activity against a broader range of pathogens, particularly those of human significance
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Investigate potential synergistic effects with conventional antimicrobial agents
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Assess its safety profile for potential therapeutic applications
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